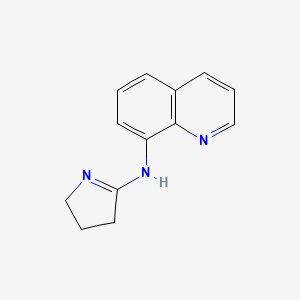
Tert-butyl 4-(4-chloro-3-methylphenyl)-4-(cyanomethyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(4-chloro-3-methylphenyl)-4-(cyanomethyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(4-chloro-3-methylphenyl)-4-(cyanomethyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common route might include the alkylation of a piperidine derivative with a tert-butyl ester, followed by the introduction of the cyanomethyl group and the chloromethylphenyl group under controlled conditions. Specific reagents and catalysts, such as strong bases or acids, may be used to facilitate these reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-(4-chloro-3-methylphenyl)-4-(cyanomethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice would be optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Possible development as a pharmaceutical agent or drug precursor.
Industry: Use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Tert-butyl 4-(4-chloro-3-methylphenyl)-4-(cyanomethyl)piperidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 4-(4-chlorophenyl)-4-(cyanomethyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-methylphenyl)-4-(cyanomethyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-chloro-3-methylphenyl)-4-(methyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(4-chloro-3-methylphenyl)-4-(cyanomethyl)piperidine-1-carboxylate is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. Its structural features, such as the presence of a cyanomethyl group and a chloromethylphenyl group, could influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C19H25ClN2O2 |
|---|---|
Poids moléculaire |
348.9 g/mol |
Nom IUPAC |
tert-butyl 4-(4-chloro-3-methylphenyl)-4-(cyanomethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H25ClN2O2/c1-14-13-15(5-6-16(14)20)19(7-10-21)8-11-22(12-9-19)17(23)24-18(2,3)4/h5-6,13H,7-9,11-12H2,1-4H3 |
Clé InChI |
DYGNUOFBFBOLQC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2(CCN(CC2)C(=O)OC(C)(C)C)CC#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 7-amino-2-cyclopropyl-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13866170.png)
![3-Chloro-4-[(4-methoxyphenyl)methoxy]phenol](/img/structure/B13866180.png)

![2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-2-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile](/img/structure/B13866190.png)

![N-[(4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N'-(1-methyl-1H-imidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine](/img/structure/B13866195.png)
![4-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B13866200.png)

![2,2-dimethoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanamine](/img/structure/B13866212.png)
